molecular formula C13H22ClNO2 B1478994 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one CAS No. 2098109-54-5

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one

Cat. No.: B1478994
CAS No.: 2098109-54-5
M. Wt: 259.77 g/mol
InChI Key: XFRNXFGDTDRZEA-UHFFFAOYSA-N
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Description

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one (CAS 2098109-54-5) is a high-value chemical building block characterized by its unique 6-azaspiro[3.4]octane scaffold. This compound features a chloro-substituted butanone chain and a methoxymethyl functional group, making it a versatile intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C13H22ClNO2 and a molecular weight of 259.77 g/mol, it is supplied with a purity of 95% or higher . The spirocyclic core of this compound is of significant research interest, as similar azaspiro[3.4]octane structures have been identified in patent literature as key components of potent and selective agonists for the muscarinic M1 and/or M4 receptors . These receptors are critical therapeutic targets for neurological disorders, suggesting potential application in the development of novel treatments for conditions like Alzheimer's disease and schizophrenia . Furthermore, structural analogs of this compound have demonstrated promising antimicrobial and antioxidant activities in preliminary studies, indicating its potential utility in infectious disease and oxidative stress research . This product is intended for research and development applications in a laboratory setting exclusively. It is not for human or veterinary use, nor for diagnostic purposes.

Properties

IUPAC Name

2-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-3-11(14)12(16)15-7-10(8-17-2)13(9-15)5-4-6-13/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRNXFGDTDRZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C2(C1)CCC2)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein phosphatase 1 and protein phosphatase 2A, which are crucial for regulating cellular functions. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been found to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as protein phosphatase 1 and protein phosphatase 2A, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, the compound has been found to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites. These interactions can lead to changes in metabolic flux and metabolite levels, further influencing cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular functions.

Biological Activity

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one, a synthetic compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and antioxidant effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20ClNO2C_{12}H_{20}ClNO_{2} with a molecular weight of approximately 245.74 g/mol. The compound features a chloro substituent and a methoxymethyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H20ClNO2
Molecular Weight245.74 g/mol
CAS Number2098071-56-6

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity . Compounds with similar structural features have been shown to inhibit bacterial growth effectively. For instance, research has highlighted the potential of spirocyclic compounds in combating various pathogens, suggesting that this compound may also possess therapeutic applications in treating infections.

Antioxidant Activity

The antioxidant properties of this compound are particularly noteworthy. Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. Similar compounds have demonstrated effectiveness in various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which measure the capacity of substances to act as antioxidants.

Case Studies

  • Antimicrobial Efficacy : A study focusing on structurally related compounds revealed that those with spirocyclic structures exhibited significant activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Oxidative Stress Protection : In vitro experiments using human liver-derived HepG2 cells indicated that compounds similar to this compound could prevent cell death induced by oxidative agents like tert-butyl hydroperoxide (tBHP). This highlights its potential role in protecting against liver toxicity.

Research Findings

Recent research has focused on the interaction of this compound with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Binding Affinity Studies

Studies have shown that compounds similar to this compound can bind to neurotransmitter receptors, indicating possible applications in neurology and psychiatry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between the target compound and analogs:

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Target Compound Spiro[3.4]octane 259.77 Chloro, butanone, methoxymethyl Potential drug intermediate
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one Spiro[3.4]octane 245.74 Chloro, propanone, methoxymethyl Discontinued; research chemical
2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone Bicyclo[3.2.1]octane N/A Chloro, ethanone, hydroxyl, methoxy, oxa Pharmaceutical intermediate
5-Methyl-5,7-diazaspiro[2.5]octan-6-one Spiro[2.5]octane N/A Methyl, ketone Chemical research
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one Spiro[3.4]octane 197.28 Amino, propanone Biochemical applications (hypothetical)
Key Observations:

The discontinued status of the propanone analog may reflect instability or synthetic challenges, which the butanone derivative might mitigate.

Ring System Variations :

  • Spiro[3.4]octane (target) vs. spiro[2.5]octane (): Larger spiro rings reduce ring strain, improving stability and altering conformational flexibility .
  • Bicyclo[3.2.1]octane (): The fused bicyclic system with hydroxyl groups increases polarity, favoring aqueous solubility but limiting lipid bilayer penetration .

Substituent Impacts: Methoxymethyl (target) vs. hydroxyl (): Methoxymethyl provides steric bulk and moderate polarity, whereas hydroxyl groups enhance hydrogen-bonding capacity but may reduce metabolic stability. Amino groups (): Introduce basicity and nucleophilic reactivity, enabling participation in Schiff base formation or salt bridges .

Physicochemical and Reactivity Profiles

  • Solubility : The bicyclo compound in (hydroxyl groups) likely has higher aqueous solubility than the target’s methoxymethyl derivative.
  • Reactivity: The chloro group in the target compound facilitates nucleophilic substitution reactions, similar to analogs in . Amino-substituted spiro compounds () exhibit distinct reactivity, such as participation in peptide coupling or metal coordination .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves the following key steps:

  • Construction of the azaspiro[3.4]octane scaffold.
  • Introduction of the methoxymethyl substituent at the 8-position of the azaspiro ring.
  • Attachment of the 2-chlorobutan-1-one side chain at the nitrogen atom (position 6) of the azaspiro system.

Preparation of the Azaspiro[3.4]octane Core

The azaspiro[3.4]octane nucleus is a bicyclic structure containing a nitrogen atom in the smaller ring, which is critical for biological activity and further functionalization.

  • Spirocycle formation is commonly achieved via intramolecular cyclization reactions starting from linear or cyclic precursors bearing appropriate functional groups (e.g., amino and keto groups).
  • Literature indicates that N-protected azaspiro compounds such as tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate serve as key intermediates in building the spirocyclic framework. For example, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate can be synthesized and subsequently functionalized.

Introduction of the Methoxymethyl Group at the 8-Position

  • The methoxymethyl substituent can be introduced via alkylation reactions of the azaspiro nitrogen or carbon adjacent to the nitrogen, depending on the synthetic route.
  • A common approach involves nucleophilic substitution using methoxymethyl halides or equivalents under controlled conditions to selectively install the methoxymethyl group.
  • This step requires careful control to avoid over-alkylation or side reactions, often performed under inert atmosphere and at moderate temperatures.

Attachment of the 2-Chlorobutan-1-one Side Chain

  • The key functional group, 2-chlorobutan-1-one, is introduced by acylation or alkylation at the nitrogen atom of the azaspiro compound.
  • One approach is the reaction of the azaspiro amine with 2-chlorobutanoyl chloride or related activated acyl derivatives to form the corresponding amide or ketone linkage.
  • Alternatively, substitution reactions using 2-chlorobutanone derivatives can be employed to attach the chlorobutanone moiety directly.

Representative Reaction Conditions and Yields

Although direct preparation protocols for this exact compound are scarce in open literature, related azaspiro compounds and their derivatives provide insight into typical conditions:

Step Reagents/Conditions Yield (%) Notes
Formation of azaspiro scaffold Cyclization of amino-keto precursors, inert atmosphere, room temp to 50°C 45-95 Yields vary depending on substrates and catalysts
Methoxymethyl group installation Alkylation with methoxymethyl halide, base (e.g., NaH), inert atmosphere, 0-25°C 60-85 Requires controlled addition to avoid multiple substitutions
Attachment of 2-chlorobutan-1-one Acylation with 2-chlorobutanoyl chloride, base (e.g., triethylamine), solvent like dichloromethane, 0-25°C 50-80 Purification by chromatography recommended

Analytical and Research Findings

  • The diastereoselectivity and stereochemical purity of the azaspiro intermediates are critical, as these influence the biological activity of the final compound.
  • Advanced techniques such as in situ infrared spectroscopy and NMR analysis are employed to monitor reaction progress and confirm the structure of intermediates.
  • Strain-release strategies in spirocycle synthesis enhance reaction efficiency and selectivity, as demonstrated in related azaspiro and azetidine chemistry.
  • Patent literature indicates the use of similar heterocyclic scaffolds in pharmaceutical contexts, suggesting the importance of precise synthetic control for activity and stability.

Summary Table of Preparation Method Features

Feature Description
Core scaffold Azaspiro[3.4]octane formed via intramolecular cyclization
Methoxymethyl introduction Alkylation with methoxymethyl halides under controlled conditions
Chlorobutanone side chain Acylation or alkylation with 2-chlorobutanoyl derivatives
Reaction media Common solvents include methanol, dichloromethane, under inert atmosphere
Temperature range Typically 0°C to 50°C depending on step
Purification Silica gel chromatography or crystallization
Analytical techniques NMR, IR spectroscopy, mass spectrometry for structure confirmation and purity assessment
Challenges Controlling stereochemistry, avoiding over-alkylation, and managing reactive intermediates

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one

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